[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate
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Overview
Description
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple hydroxyl groups and a phenylacetate ester moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves the esterification of the hydroxylated tetracyclic core with phenylacetic acid, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclization reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The ester moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenylacetate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate is used as a model compound for studying complex cyclization reactions and the behavior of tetracyclic structures under various conditions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of complex organic materials and as a precursor for the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and ester moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, its interaction with cyclooxygenase enzymes may result in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[(1R,6R,9R,10S,11S,13R,14R)-6,11-dihydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-15-one: This compound shares a similar tetracyclic core but differs in the functional groups attached, leading to different chemical and biological properties.
[(1S,9S,10R,13R,14R)-14-Hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-4-en-6-one: Another compound with a similar core structure but distinct functional groups, resulting in unique reactivity and applications.
Uniqueness
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate stands out due to its specific combination of hydroxyl groups and phenylacetate ester, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C28H40O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20?,21?,22?,23?,26-,27+,28-/m0/s1 |
InChI Key |
RQZFFMTZMGJLHA-TYNYBLJMSA-N |
Isomeric SMILES |
C[C@@]12CCCC(C1CC([C@]34C2CCC(C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C |
Origin of Product |
United States |
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